molecular formula C8H9ClN2O B12117657 2-(4-Chloroanilino)acetamide

2-(4-Chloroanilino)acetamide

Cat. No.: B12117657
M. Wt: 184.62 g/mol
InChI Key: AIIYPKAVSVUMQY-UHFFFAOYSA-N
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Description

2-(4-Chloroanilino)acetamide is an organic compound with the molecular formula C9H10ClN3O2 It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 4-chloroanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloroanilino)acetamide typically involves the reaction of 4-chloroaniline with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and using an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloroanilino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted acetamides.

Scientific Research Applications

2-(4-Chloroanilino)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloroanilino)acetamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroaniline: A precursor to 2-(4-Chloroanilino)acetamide, used in the production of pesticides and dyes.

    2-Chloroacetamide: Another related compound with similar chemical properties.

Uniqueness

This compound is unique due to the presence of both the chloroanilino and acetamide groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

2-(4-chloroanilino)acetamide

InChI

InChI=1S/C8H9ClN2O/c9-6-1-3-7(4-2-6)11-5-8(10)12/h1-4,11H,5H2,(H2,10,12)

InChI Key

AIIYPKAVSVUMQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCC(=O)N)Cl

Origin of Product

United States

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